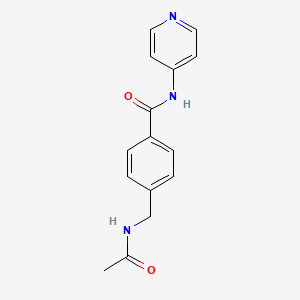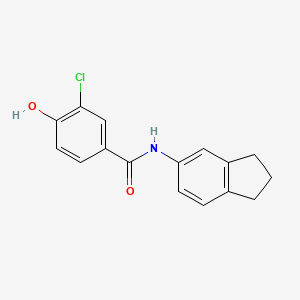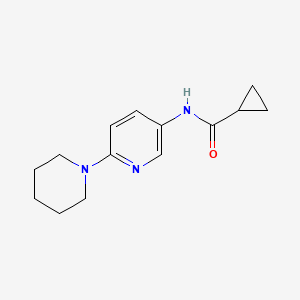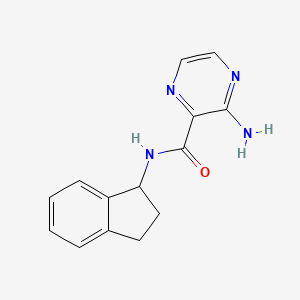
4-(acetamidomethyl)-N-pyridin-4-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetamidomethyl)-N-pyridin-4-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. It is a pyridine-based compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(acetamidomethyl)-N-pyridin-4-ylbenzamide is not fully understood. However, it is believed to exert its effects by interacting with various biological targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
4-(acetamidomethyl)-N-pyridin-4-ylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain, resulting in improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(acetamidomethyl)-N-pyridin-4-ylbenzamide in lab experiments include its ability to exhibit various biochemical and physiological effects, making it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 4-(acetamidomethyl)-N-pyridin-4-ylbenzamide. These include:
1. Further investigation of its anti-cancer properties and its potential as a cancer treatment.
2. Exploration of its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
3. Investigation of its mechanism of action and its interactions with various biological targets.
4. Development of new synthetic routes to improve its yield and purity.
5. Investigation of its potential as a drug delivery system for other drugs.
Conclusion:
In conclusion, 4-(acetamidomethyl)-N-pyridin-4-ylbenzamide is a promising chemical compound that has potential biomedical applications. Its ability to exhibit various biochemical and physiological effects makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential as a cancer treatment and a treatment for Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-(acetamidomethyl)-N-pyridin-4-ylbenzamide involves the reaction of 4-bromo-N-pyridin-4-ylbenzamide with acetamidomethyl triethylammonium chloride in the presence of palladium catalyst and triethylamine as a base. The reaction is carried out under reflux in DMF solvent, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
The potential biomedical applications of 4-(acetamidomethyl)-N-pyridin-4-ylbenzamide have been explored in various scientific studies. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
4-(acetamidomethyl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(19)17-10-12-2-4-13(5-3-12)15(20)18-14-6-8-16-9-7-14/h2-9H,10H2,1H3,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEMQIUULTTYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetamidomethyl)-N-pyridin-4-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)



![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)

![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)



